

Preclinical Profile of Nesuparib: A Dual PARP and Tankyrase Inhibitor

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nesuparib (also known as JPI-547) is a novel, orally active small molecule inhibitor targeting two key enzyme families involved in cancer cell proliferation and survival: poly (ADP-ribose) polymerases (PARP1/2) and tankyrases (TNKS1/2). This dual-inhibitory mechanism positions **Nesuparib** as a promising therapeutic candidate, particularly in cancers with homologous recombination deficiency (HRD) and those driven by aberrant Wnt/β-catenin signaling. Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, including those resistant to conventional PARP inhibitors. This document provides a comprehensive overview of the preclinical data on **Nesuparib**, detailing its mechanism of action, in vitro and in vivo efficacy, and the signaling pathways it modulates.

Mechanism of Action: Dual Inhibition of PARP and Tankyrase

Nesuparib exerts its anti-cancer effects through the simultaneous inhibition of PARP and tankyrase enzymes.

PARP Inhibition: By inhibiting PARP1 and PARP2, Nesuparib disrupts the repair of single-strand DNA breaks. In cancer cells with underlying homologous recombination deficiencies, such as those with BRCA1/2 mutations, this leads to the accumulation of double-strand DNA



breaks during replication, ultimately resulting in synthetic lethality and apoptotic cell death.[1] **Nesuparib** efficiently traps PARP1 on chromatin, further enhancing its cytotoxic effect.

Tankyrase Inhibition: Tankyrases (TNKS1 and TNKS2) are members of the PARP family that play a crucial role in the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex.[2][3] By inhibiting tankyrases,
 Nesuparib stabilizes Axin, leading to the suppression of Wnt/β-catenin signaling, which is frequently hyperactivated in various cancers and drives tumor growth and metastasis.[2][4]

This dual mechanism of action suggests that **Nesuparib** may be effective in a broader patient population than PARP inhibitors alone, including tumors with intact homologous recombination but are dependent on Wnt signaling.[1][2]

In Vitro Efficacy Enzymatic Inhibition

Nesuparib demonstrates potent inhibition of both PARP and tankyrase enzymes, with low nanomolar IC50 values.

Target Enzyme	IC50 (nM)
PARP1	2
Tankyrase 1 (TNKS1)	5
Tankyrase 2 (TNKS2)	1
Table 1: Enzymatic Inhibitory Activity of Nesuparib[5]	

Cellular Activity

Preclinical studies have evaluated the anti-proliferative effects of **Nesuparib** in various cancer cell lines.

Pancreatic Cancer: In the BRCA2-deficient Capan-1 pancreatic cancer cell line, Nesuparib
 exhibited a half-maximal inhibitory concentration (IC50) approximately 10-fold lower than that



of the approved PARP inhibitor, olaparib.[1] It effectively induced G2/M phase cell cycle arrest and apoptosis.[1]

 Gastric Cancer: In BRCA wild-type gastric cancer cell lines, Nesuparib was found to be at least 28-fold more potent than olaparib and 13-fold more potent than the tankyrase inhibitor XAV939 in clonogenicity assays.[1]

Cell Line	Cancer Type	Nesuparib IC50 (μΜ)	Olaparib IC50 (μM)
Capan-1	Pancreatic (BRCA2 deficient)	0.1895	1.105
Table 2: Comparative			
Anti-proliferative			
Activity of Nesuparib			
and Olaparib in			
Capan-1 Cells[1]			

In Vivo Efficacy Pancreatic Cancer Xenograft Model

In a xenograft model using the Capan-1 pancreatic cancer cell line, orally administered **Nesuparib** demonstrated significant tumor growth inhibition.

- Experimental Protocol:
 - Animal Model: Nude mice.
 - Cell Line: Capan-1 (BRCA2 deficient).
 - Tumor Implantation: Subcutaneous injection of Capan-1 cells.
 - Treatment Groups:
 - Vehicle control.
 - Olaparib (50 or 100 mg/kg, orally, once daily, 5 days on/2 days off).



- **Nesuparib** (50 or 100 mg/kg, orally, once daily, 5 days on/2 days off).
- Study Duration: Five weeks.[1]
- Tumor Measurement: Tumor volume was measured regularly.
- Results: Nesuparib exhibited a higher tumor growth inhibition rate (45.2%) compared to olaparib (25.1%).[1]

Gastric Cancer Xenograft Models

Nesuparib has also shown superior potency in gastric cancer xenograft models.

- Experimental Models:
 - Cell Lines: KATO III and NCI-N87 (BRCA wild-type).[1]
 - Treatments: Nesuparib was tested as a single agent and in combination with irinotecan, and compared with olaparib.
- Results: Nesuparib demonstrated superior potency compared to olaparib in both xenograft
 models. The combination of Nesuparib with irinotecan resulted in enhanced anti-tumor
 activity compared to Nesuparib monotherapy and was more effective at suppressing tumor
 growth than the combination of olaparib and irinotecan.[1]

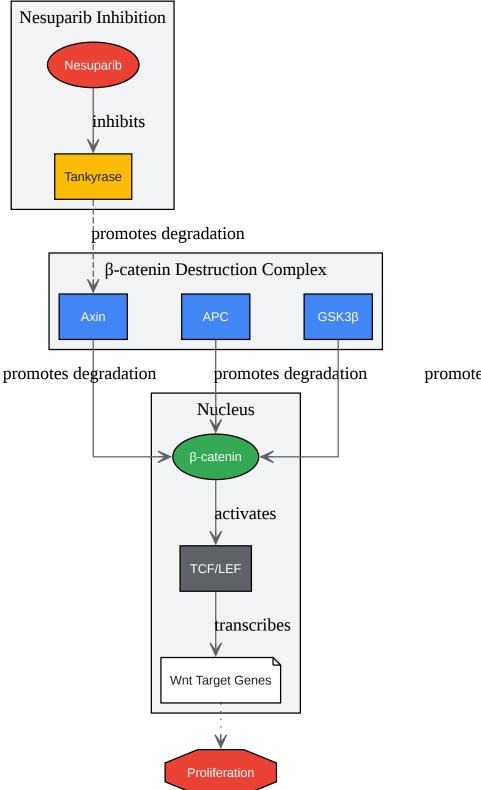
Signaling Pathway Modulation

Nesuparib's dual inhibitory activity leads to the modulation of key oncogenic signaling pathways.

Wnt/β-catenin Signaling Pathway

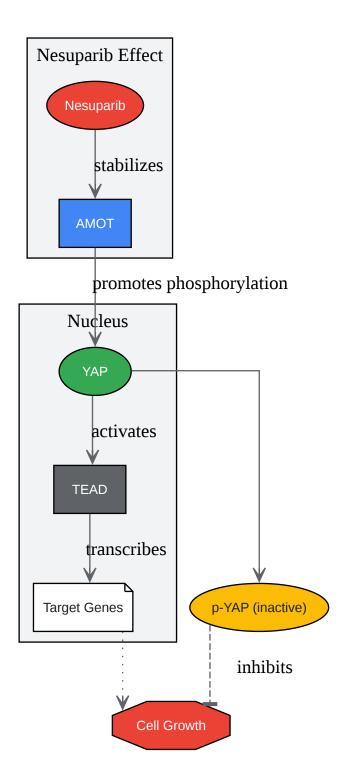
By inhibiting tankyrases, **Nesuparib** stabilizes the Axin protein, a crucial component of the β -catenin destruction complex. This leads to the degradation of β -catenin, preventing its translocation to the nucleus and subsequent transcription of Wnt target genes like c-myc and cyclin D1, which are involved in cell proliferation.[1]



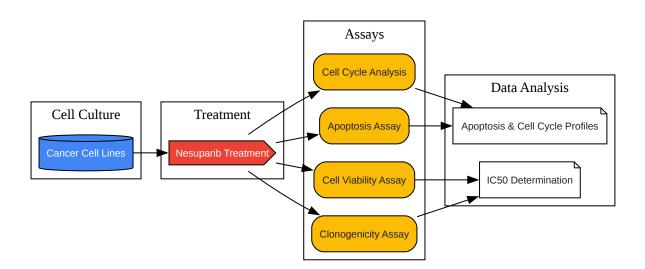


promotes degradation

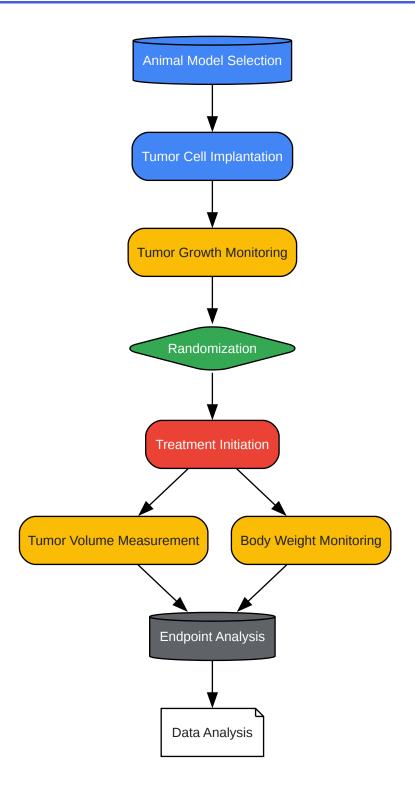












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